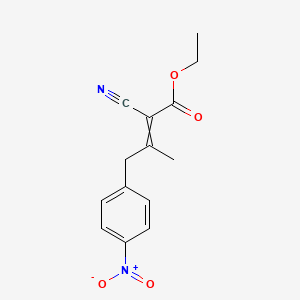

ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate

Description

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate (CAS: 1313714-59-8) is a substituted but-2-enoate ester with a cyano group at position 2, a methyl group at position 3, and a 4-nitrophenyl substituent at position 2. Its molecular formula is C₁₄H₁₄N₂O₄, and it is commercially available at 95% purity .

Properties

Molecular Formula |

C14H14N2O4 |

|---|---|

Molecular Weight |

274.27 g/mol |

IUPAC Name |

ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate |

InChI |

InChI=1S/C14H14N2O4/c1-3-20-14(17)13(9-15)10(2)8-11-4-6-12(7-5-11)16(18)19/h4-7H,3,8H2,1-2H3 |

InChI Key |

JCRWSWDLIUAFDG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(=C(C)CC1=CC=C(C=C1)[N+](=O)[O-])C#N |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Standard Protocol

The reaction proceeds via a nucleophilic attack of the deprotonated ethyl cyanoacetate (enolate) on the carbonyl carbon of 4-nitrobenzaldehyde. Subsequent elimination of water yields the α,β-unsaturated nitrile ester. A typical laboratory-scale procedure involves:

- Reactants : Ethyl cyanoacetate (1.2 equiv), 4-nitrobenzaldehyde (1.0 equiv)

- Catalyst : Piperidine (10 mol%) or morpholine (15 mol%)

- Solvent : Ethanol or toluene

- Conditions : Reflux at 80–90°C for 4–6 hours

Yield : 85–92% under optimized conditions.

Catalytic Innovations

Recent studies have explored heterogeneous catalysts to improve recyclability and reduce environmental impact:

| Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Source |

|---|---|---|---|---|---|

| SeO₂/ZrO₂ | Solvent-free | 25 | 0.75 | 96 | |

| P4VP/Al₂O₃-SiO₂ (0.6 Al/Si) | Water | 60 | 5 | 98 | |

| Hydroxyapatite | Solvent-free | MW⁴ | 0.25 | 94 |

These systems minimize side reactions, such as Michael additions, while enhancing regioselectivity.

Solvent-Free and Microwave-Assisted Methods

Solvent-Free Condensation

Eliminating solvents reduces waste and simplifies purification. The SeO₂/ZrO₂-catalyzed method achieves 96% yield in 45 minutes by grinding reactants with the catalyst. Key advantages include:

Microwave Acceleration

Microwave irradiation drastically shortens reaction times. Using hydroxyapatite as a catalyst, this compound forms in 15 minutes at 150 W with 94% yield. This method is particularly effective for electron-deficient aldehydes like 4-nitrobenzaldehyde due to enhanced polarization of the carbonyl group.

Industrial-Scale Production

Continuous-Flow Reactors

Industrial synthesis employs continuous-flow systems to optimize mass and heat transfer:

- Reactor type : Tubular microreactors (ID: 1–2 mm)

- Residence time : 10–15 minutes

- Throughput : 50–100 kg/day

- Catalyst : Immobilized piperidine on mesoporous silica

These systems achieve 95% conversion with <2% side products, outperforming batch reactors in scalability.

Process Automation

Automated platforms integrate real-time monitoring (e.g., in-situ IR spectroscopy) to adjust parameters dynamically:

- pH control : Maintains optimal enolate formation (pH 8–9)

- Temperature gradients : Prevents thermal degradation (ΔT < 5°C)

- Byproduct removal : In-line liquid-liquid extraction

Comparative Analysis of Methodologies

Efficiency Metrics

| Method | Yield (%) | Time | E-Factor⁵ | Scalability |

|---|---|---|---|---|

| Traditional Knoevenagel | 92 | 4–6 h | 8.2 | Moderate |

| Solvent-Free | 96 | 0.75 h | 1.5 | High |

| Microwave | 94 | 0.25 h | 2.1 | Moderate |

| Continuous Flow | 95 | 0.25 h | 1.2 | Very High |

E-Factor = (Mass of waste)/(Mass of product); lower values indicate greener processes.

Limitations and Challenges

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitro derivatives.

Reduction: Reduction of the nitro group can yield amino derivatives.

Substitution: The cyano group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as hydrogen gas (H₂) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.

Substitution: Nucleophiles like amines or thiols can react with the cyano group under basic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Amino derivatives.

Substitution: Various substituted cyanoacrylates depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate has diverse applications in scientific research:

Chemistry: Used as a building block in the synthesis of heterocyclic compounds and other complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a precursor for the development of pharmaceutical agents.

Industry: Utilized in the production of adhesives and coatings due to its reactive cyano group.

Mechanism of Action

The mechanism of action of ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate involves its interaction with various molecular targets. The cyano group can act as an electrophile, facilitating nucleophilic attack by biological molecules. The nitrophenyl group can undergo redox reactions, influencing cellular pathways and enzyme activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize its properties, ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate is compared to analogous compounds with variations in substituents, electronic effects, and reactivity.

Structural Analogues and Substituent Effects

Key Observations :

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-nitrophenyl group in the target compound enhances electrophilicity compared to methoxy-substituted analogues (e.g., compound 5b in ), making it more reactive in nucleophilic additions or cyclizations.

- Cyano Group Role: The cyano group stabilizes the α,β-unsaturated ester system through conjugation, similar to its role in 2-(4-chlorophenyl)-4-dimethylaminobutyronitrile .

- Regioisomer Effects : Unlike ethyl indole derivatives (e.g., 3aa in ), the target compound’s substituent positions are fixed, avoiding regioisomer-related activity variability.

Physical and Spectroscopic Properties

- Molecular Weight and Purity : The target compound (MW: 274.27 g/mol) is heavier than analogues like 5b (MW: 324.37 g/mol) due to the nitro group’s contribution .

- Thermal Stability : The nitro group may reduce thermal stability compared to methoxy or methylthio analogues, necessitating controlled synthesis conditions.

Biological Activity

Ethyl 2-cyano-3-methyl-4-(4-nitrophenyl)but-2-enoate is an organic compound with significant potential in medicinal chemistry due to its unique structural features, including a cyano group, an ester functional group, and a nitrophenyl substituent. This article explores the biological activities associated with this compound, including its mechanisms of action, applications in drug development, and comparative studies with related compounds.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 274.27 g/mol. The structural characteristics impart various reactivities that are crucial for its biological activity:

- Cyano Group : Acts as an electrophile, facilitating nucleophilic attacks by biological molecules.

- Nitrophenyl Group : Involved in redox reactions, influencing cellular pathways and enzyme activities.

- Ester Functional Group : Can undergo hydrolysis to release active metabolites.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Electrophilic Reactions : The cyano group can react with nucleophilic sites on enzymes or receptors, potentially leading to inhibition or modulation of enzyme activity.

- Redox Reactions : The nitrophenyl moiety can participate in electron transfer processes, altering the redox state of target molecules and affecting signaling pathways.

- Metabolite Formation : Hydrolysis of the ester group can produce biologically active metabolites that may exert additional effects on cellular functions.

Biological Activities

Research has indicated several promising biological activities associated with this compound:

Antimicrobial Activity

Studies have shown that this compound exhibits antimicrobial properties against various pathogens. Its mechanism may involve disrupting bacterial cell walls or interfering with metabolic pathways essential for bacterial survival.

Anticancer Properties

This compound has been investigated for its potential anticancer effects. Preliminary studies suggest it may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Comparative Analysis with Related Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| Ethyl 2-cyano-3-(4-nitrophenyl)acrylate | Lacks methyl group at the 3-position | Simpler structure; less steric hindrance |

| Ethyl 2-cyano-3-(3,4-dimethoxy-5-nitrophenyl)prop-2-enoate | Contains additional methoxy groups | Increased solubility; altered reactivity |

| Mthis compound | Methyl instead of ethyl group | Different solubility and reactivity |

The distinct substitution pattern of this compound contributes to its unique chemical reactivity and potential biological properties not found in its analogs.

Case Studies and Research Findings

Several studies have focused on the synthesis and biological evaluation of this compound:

- Synthesis Methodology : A common synthesis route involves the reaction between ethyl cyanoacetate and 1-(4-nitrophenyl)ethanone, yielding high purity products suitable for biological testing.

- Biological Testing : In vitro studies have demonstrated significant antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as cytotoxic effects on various cancer cell lines.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.